molecular formula C11H17NO B1401140 1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine CAS No. 1341803-00-6

1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine

Cat. No.: B1401140
CAS No.: 1341803-00-6
M. Wt: 179.26 g/mol
InChI Key: NBMWWBSCUCUBKC-UHFFFAOYSA-N
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Description

1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine is an organic compound with the molecular formula C11H17NO It is characterized by the presence of a methanamine group attached to a phenyl ring substituted with a methyl group and a propan-2-yloxy group

Scientific Research Applications

1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and inflammation.

    Materials Science: It is used as a building block in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine can be synthesized through a multi-step process involving the following key steps:

    Alkylation: The starting material, 5-methyl-2-hydroxybenzaldehyde, undergoes alkylation with isopropyl bromide in the presence of a base such as potassium carbonate to form 5-methyl-2-(propan-2-yloxy)benzaldehyde.

    Reductive Amination: The intermediate 5-methyl-2-(propan-2-yloxy)benzaldehyde is then subjected to reductive amination using ammonia or a primary amine and a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to form the corresponding alcohols or amines.

    Substitution: The methanamine group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

    Substitution: Alkyl halides, acyl chlorides, basic or neutral conditions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted amines, amides.

Mechanism of Action

The mechanism of action of 1-[5-methyl-2-(propan-2-yloxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors or enzymes involved in neurotransmission, inflammation, or cellular signaling.

    Pathways Involved: It can modulate pathways related to neurotransmitter release, inflammatory response, or cell proliferation, depending on its specific structural features and functional groups.

Comparison with Similar Compounds

  • 1-[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine
  • 1-[5-Methyl-2-(ethoxy)phenyl]methanamine
  • 1-[5-Methyl-2-(propan-2-yloxy)phenyl]ethanamine
  • Uniqueness:

    • The presence of the propan-2-yloxy group at the 2-position of the phenyl ring provides unique steric and electronic properties, influencing its reactivity and interactions.
    • The methyl group at the 5-position enhances its lipophilicity, potentially affecting its biological activity and solubility.
  • Properties

    IUPAC Name

    (5-methyl-2-propan-2-yloxyphenyl)methanamine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H17NO/c1-8(2)13-11-5-4-9(3)6-10(11)7-12/h4-6,8H,7,12H2,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NBMWWBSCUCUBKC-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=C(C=C1)OC(C)C)CN
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H17NO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    179.26 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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